molecular formula C20H24N2O B5215155 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone

1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone

Cat. No.: B5215155
M. Wt: 308.4 g/mol
InChI Key: ALUUBIDJFWILGW-UHFFFAOYSA-N
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Description

1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives.

Preparation Methods

The synthesis of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, dioxane, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)22-18(6-7-21-22)17-4-2-1-3-5-17/h1-5,7,14-16,18H,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUUBIDJFWILGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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